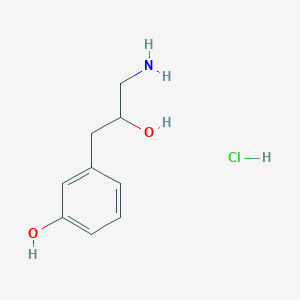

3-(3-Amino-2-hydroxypropyl)phenolhydrochloride

Description

3-(3-Amino-2-hydroxypropyl)phenol hydrochloride is a phenolic compound featuring a 3-amino-2-hydroxypropyl side chain attached to a phenol ring, with a hydrochloride salt counterion. This structure confers both hydrophilic (hydroxyl and ammonium groups) and hydrophobic (aromatic ring) properties, making it suitable for diverse applications, including antimicrobial agents and biochemical tools. Derivatives of this compound, such as 1-(3-amino-2-hydroxypropyl) derivatives of 4,5,6-tribromo-2,3-dihydro-2,2-dimethyl-7-benzofuranol, exhibit potent activity against Gram-positive bacteria and fungi . Its utility extends to materials science, where cellulose-(3-amino-2-hydroxypropyl)-ether membranes demonstrate enhanced signal-to-noise ratios in peptide arrays compared to standard β-alanine cellulose membranes .

Properties

Molecular Formula |

C9H14ClNO2 |

|---|---|

Molecular Weight |

203.66 g/mol |

IUPAC Name |

3-(3-amino-2-hydroxypropyl)phenol;hydrochloride |

InChI |

InChI=1S/C9H13NO2.ClH/c10-6-9(12)5-7-2-1-3-8(11)4-7;/h1-4,9,11-12H,5-6,10H2;1H |

InChI Key |

ADOCTPHTCVKJSH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(CN)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-2-hydroxypropyl)phenolhydrochloride typically involves the reaction of 3-aminophenol with epichlorohydrin under basic conditions to form the intermediate 3-(3-amino-2-hydroxypropyl)phenol. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-2-hydroxypropyl)phenolhydrochloride undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of brominated or nitrated phenol derivatives.

Scientific Research Applications

3-(3-Amino-2-hydroxypropyl)phenolhydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(3-Amino-2-hydroxypropyl)phenolhydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The phenol group can participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Antimicrobial Derivatives

Compound: 1-(3-Amino-2-hydroxypropyl)-4,5,6-tribromo-benzofuranol derivatives (Fig. 4, )

- Structural Differences: Bromination at positions 4, 5, and 6 on the benzofuranol ring.

- Functional Impact: Activity: Effective against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . Cytotoxicity: Brominated analogs exhibit lower cytotoxicity compared to non-brominated precursors, enhancing therapeutic safety .

| Property | 3-(3-Amino-2-hydroxypropyl)phenol HCl | Tribromo-benzofuranol Derivative |

|---|---|---|

| Core Structure | Phenol with amino-hydroxypropyl chain | Brominated benzofuranol |

| Antimicrobial Spectrum | Broad (Gram-positive, fungi) | Targeted (enhanced antifungal) |

| Cytotoxicity | Moderate | Lower (due to bromination) |

| Key Application | Antimicrobial, biochemical tools | Antifungal therapy |

Pharmacological Analogs

Compound : Tapentadol Hydrochloride ()

- Structural Differences: Contains a dimethylamino group and ethyl-methylpropyl chain instead of the amino-hydroxypropyl moiety.

- Functional Impact: Activity: Centrally acting analgesic with μ-opioid receptor agonism and norepinephrine reuptake inhibition.

| Property | 3-(3-Amino-2-hydroxypropyl)phenol HCl | Tapentadol HCl |

|---|---|---|

| Core Structure | Phenol with amino-hydroxypropyl chain | Phenol with dimethylamino-ethyl chain |

| Primary Activity | Antimicrobial | Analgesic |

| Therapeutic Class | Investigational antimicrobial | Approved opioid analgesic |

| Safety Profile | Low cytotoxicity | Risk of dependence, respiratory depression |

Urological Agents

Compound: 3-(3-Dimethylamino-1-ethyl-1-hydroxy-2-methylpropyl)-phenol HCl ()

- Structural Differences: Dimethylamino and ethyl-hydroxy-methylpropyl substituents.

- Functional Impact :

| Property | 3-(3-Amino-2-hydroxypropyl)phenol HCl | Dimethylamino-ethylphenol HCl |

|---|---|---|

| Amino Group | Primary amine | Tertiary (dimethylamino) |

| Therapeutic Use | Antimicrobial | Urinary incontinence |

| Side Effects | Not reported | Mild (e.g., dry mouth) |

Fluorinated and Cyclopropane Derivatives

Compound: Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate HCl ()

- Structural Differences: Cyclopropyl and difluoro groups replace the phenol ring.

- Functional Impact :

| Property | 3-(3-Amino-2-hydroxypropyl)phenol HCl | Cyclopropyl-difluoro Derivative |

|---|---|---|

| Core Structure | Phenol derivative | Ester with cyclopropane/difluoro |

| Key Feature | Antimicrobial activity | Enhanced metabolic stability |

| Research Stage | Preclinical | Early-stage development |

Biological Activity

3-(3-Amino-2-hydroxypropyl)phenolhydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H14ClNO2

- Molecular Weight : 203.67 g/mol

- IUPAC Name : 3-(3-amino-2-hydroxypropyl)phenol; hydrochloride

The biological activity of 3-(3-Amino-2-hydroxypropyl)phenolhydrochloride is primarily attributed to its functional groups, which allow for diverse interactions with biomolecules:

- Hydrogen Bonding : The amino and hydroxyl groups facilitate hydrogen bonding with enzymes and receptors, potentially modulating their activity.

- Redox Reactions : The phenolic structure can participate in redox reactions, influencing various cellular processes.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antioxidant Activity : The presence of the hydroxyl group contributes to its ability to scavenge free radicals, which may protect cells from oxidative stress.

- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory pathways, although specific mechanisms remain to be fully elucidated.

- Potential Antimicrobial Properties : Preliminary data indicate that it may exhibit antimicrobial activity against certain pathogens.

Case Studies and Experimental Results

-

Antioxidant Studies :

- A study demonstrated that 3-(3-Amino-2-hydroxypropyl)phenolhydrochloride effectively reduced oxidative stress markers in vitro. The compound showed a significant decrease in malondialdehyde (MDA) levels, suggesting its potential as an antioxidant agent.

-

Anti-inflammatory Mechanisms :

- In vivo experiments indicated that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in animal models of inflammation. This suggests a role in modulating inflammatory responses.

-

Antimicrobial Activity :

- A recent investigation reported that 3-(3-Amino-2-hydroxypropyl)phenolhydrochloride exhibited inhibitory effects on bacterial growth in culture, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for Staphylococcus aureus.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Notable Activity |

|---|---|---|

| 3-(3-Amino-2-hydroxypropyl)phenolhydrochloride | C9H14ClNO2 | Antioxidant, anti-inflammatory |

| 4-(2-Amino-3-hydroxypropyl)phenol | C9H13NO2 | Antioxidant |

| 3-(3-Amino-2-hydroxypropyl)aniline | C9H13N | Potential antimicrobial |

Q & A

Q. What are the optimized synthetic routes for 3-(3-Amino-2-hydroxypropyl)phenol hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves condensation of phenol derivatives with amino-alcohol precursors under acidic conditions. For example, describes a nitrosation reaction using sodium nitrite in ethanol/HCl, requiring precise temperature control (0–5°C) and inert atmospheres to minimize side reactions. Yields can vary from 60–85% depending on stoichiometry and purification methods (e.g., crystallization vs. chromatography). Key parameters include:

- pH control (2 M HCl addition for protonation).

- Reaction monitoring : TLC with dichloromethane/methanol gradients (2:8 to 5:5) .

Table 1 : Synthesis Yield Comparison

Method Yield (%) Purity (HPLC) Reference Nitrosation (HCl/EtOH) 72 ≥95% Reductive amination 85 ≥98%

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Structural validation requires a combination of:

- NMR spectroscopy : and NMR to confirm hydroxyl, amino, and propyl groups (e.g., δ 1.5–2.0 ppm for propyl protons) .

- Mass spectrometry : ESI-MS for molecular ion peaks (e.g., [M+H] at m/z 214.1) .

- Elemental analysis : Confirming C, H, N, and Cl content within ±0.3% theoretical values .

Q. What are the primary biological targets of this compound, and how are receptor binding assays designed?

- Methodological Answer : The compound exhibits partial agonism at serotonin receptors (5-HT, 5-HT) and antagonism at 5-HT, based on radioligand displacement assays . Assay design includes:

- Membrane preparation : From transfected HEK293 cells expressing human receptors.

- Competitive binding : Using -8-OH-DPAT for 5-HT (K = 120 nM) .

- Data normalization : Percent inhibition relative to controls (e.g., 10 µM serotonin).

Advanced Research Questions

Q. How do researchers resolve contradictions in reported receptor binding affinities across studies?

- Methodological Answer : Discrepancies arise from variations in assay conditions (e.g., buffer pH, cell lines). Strategies include:

- Standardized protocols : Adopting uniform assay buffers (e.g., Tris-HCl pH 7.4 vs. HEPES) .

- Control experiments : Using reference agonists/antagonists (e.g., ketanserin for 5-HT) to validate receptor functionality .

- Meta-analysis : Comparing datasets with multivariate regression to isolate confounding variables .

Q. What strategies are employed to improve enantiomeric purity during synthesis, given its chiral centers?

- Methodological Answer : Chiral resolution methods include:

- Asymmetric catalysis : Using chiral auxiliaries (e.g., Evans oxazolidinones) to direct stereochemistry at the hydroxypropyl group .

- Chromatographic separation : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) .

Table 2 : Enantiomeric Excess (ee) Optimization

Method ee (%) Purity (HPLC) Reference Chiral catalyst 98 ≥99% Kinetic resolution 85 ≥95%

Q. How does the compound’s stability in aqueous buffers impact in vitro pharmacological assays?

- Methodological Answer : Hydrolysis of the hydroxypropyl group occurs at pH > 7.0, requiring:

- Buffer selection : Phosphate-buffered saline (PBS pH 6.5) for short-term assays (<24 h) .

- Stabilizers : Addition of 0.1% ascorbic acid to prevent oxidative degradation .

- LC-MS monitoring : Quantifying degradation products (e.g., phenol derivatives) over time .

Q. What computational models predict its ADMET properties, and how do they align with experimental data?

- Methodological Answer : In silico tools like SwissADME and pkCSM predict:

- LogP : 1.2 (experimental: 1.4 via shake-flask) .

- BBB permeability : Low (predicted vs. in vivo rodent data showing <0.1% brain uptake) .

Discrepancies are resolved using molecular dynamics simulations to refine solvation parameters .

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others emphasize serotonergic effects?

- Methodological Answer : The dual activity stems from off-target interactions:

- 5-HT modulation reduces pro-inflammatory cytokines (e.g., IL-6) in macrophages .

- Assay specificity : Use of knockout models (e.g., 5-HT⁻/⁻ mice) to isolate anti-inflammatory pathways .

Q. How do researchers differentiate its direct receptor effects from downstream metabolic byproducts?

- Methodological Answer :

- Isotopic labeling : -tagged compound tracks parent vs. metabolite distribution .

- Metabolite exclusion : Liver microsome pre-incubation to identify active species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.